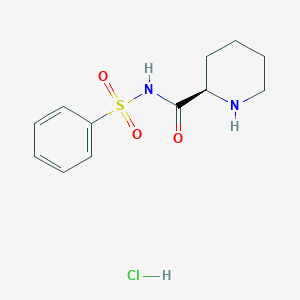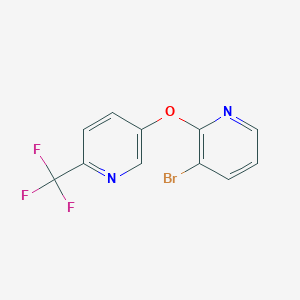
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide: is an organic compound with the molecular formula C9H11BrN2O2S . This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopropanesulfonamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of Cyclopropanesulfonamide: The brominated pyridine is then reacted with cyclopropanesulfonamide under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products may include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biochemical Studies: The compound is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form interactions with active sites, while the cyclopropanesulfonamide group may influence the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- N-((5-Chloropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Fluoropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Iodopyridin-3-yl)methyl)cyclopropanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly useful in certain catalytic and pharmaceutical contexts.
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-3-7(4-11-6-8)5-12-15(13,14)9-1-2-9/h3-4,6,9,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOZLUYWFJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8169412.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169419.png)

![3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169428.png)




